4-[(5-Bromo-2-pyridinyl)amino]-2-butanol
Overview
Description
4-[(5-Bromo-2-pyridinyl)amino]-2-butanol, also known as 5-Bromo-2-pyridinamine, is an organic compound that has a wide range of applications in the field of chemistry and biochemistry. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic β-Amino Acids Synthesis : A method for preparing β-amino-5-pyrimidinepropanoic ester demonstrates the utility in peptide and peptidomimetic synthesis. This involves Heck coupling and Michael addition reactions, showcasing the importance of bromo-pyridinyl compounds in synthesizing biologically relevant molecules (Bovy & Rico, 1993).
Novel Pyridine Derivatives via Suzuki Cross-Coupling : Research involving the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions highlights the role of bromo-pyridinyl compounds in producing molecules with potential chiral dopant applications for liquid crystals and exhibiting antimicrobial activities (Ahmad et al., 2017).
Amination Reactions and Mechanism Studies : The amination of bromo-phenylpyrimidine leading to various amino derivatives emphasizes the synthetic versatility of bromo-pyridinyl compounds. This process involves nucleophilic addition and SN(ANRORC) mechanisms, which are fundamental for creating compounds with specific functional groups (Kroon & Plas, 2010).
Material Science and Biomedical Applications
- Functionalized Polymeric Particles : The modification of poly(4-vinyl pyridine) particles with different functional groups, including bromo ethanol, demonstrates the application of bromo-substituted compounds in creating materials with antimicrobial properties and environmental applications. This shows the potential for using such derivatives in the development of functional materials for specific applications (Sahiner & Yasar, 2013).
properties
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7(13)4-5-11-9-3-2-8(10)6-12-9/h2-3,6-7,13H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCECWQVYWMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-2-pyridinyl)amino]-2-butanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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